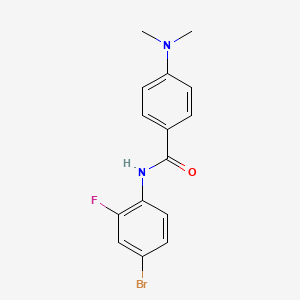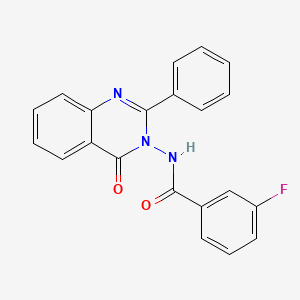![molecular formula C22H27N5 B11178231 7-(2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11178231.png)
7-(2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{2-CYCLOBUTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE is a complex heterocyclic molecule. It features a triazolopyrimidine core fused with a tetrahydroquinoline moiety, making it a unique structure with potential applications in medicinal chemistry and pharmacology. The presence of multiple nitrogen atoms within the triazolopyrimidine ring system contributes to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-CYCLOBUTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically requires acidic or basic conditions to facilitate the cyclization and formation of the triazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation has been shown to be effective in the synthesis of triazolopyrimidine derivatives, providing a catalyst-free and eco-friendly approach .
Chemical Reactions Analysis
Types of Reactions
7-{2-CYCLOBUTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-{2-CYCLOBUTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Pharmaceutical Research: The compound may serve as a lead compound for the development of new therapeutic agents.
Material Science: Its structural properties may be explored for applications in material science, such as the development of novel polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 7-{2-CYCLOBUTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar triazolopyrimidine core.
1,2,4-Triazolo[1,5-a]pyridine: A related compound with a different fused ring system.
Uniqueness
7-{2-CYCLOBUTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE: is unique due to its combination of a triazolopyrimidine core with a tetrahydroquinoline moiety. This structural feature may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H27N5 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
7-(2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C22H27N5/c1-13-10-16-14(2)12-22(3,4)25-18(16)11-17(13)19-8-9-23-21-24-20(26-27(19)21)15-6-5-7-15/h8-11,14-15,25H,5-7,12H2,1-4H3 |
InChI Key |
GYAFOVCWHWVKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C3=CC=NC4=NC(=NN34)C5CCC5)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11178162.png)
![2-chloro-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11178171.png)
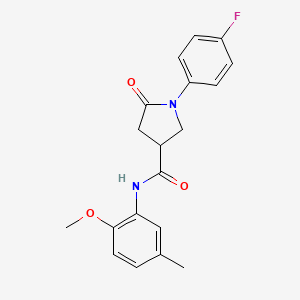
![2,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11178182.png)
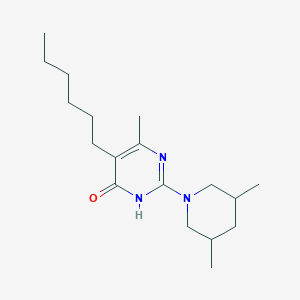
![9-(4-fluorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B11178198.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B11178203.png)
![2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11178208.png)
![6-[2-(2-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11178209.png)
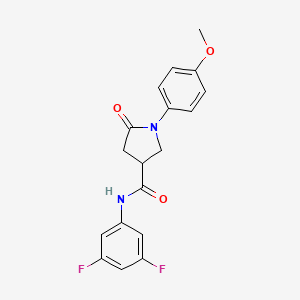
![2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11178214.png)
